molecular formula C16H12BrN3O2 B3585208 Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate

Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate

Cat. No.: B3585208
M. Wt: 358.19 g/mol
InChI Key: PNJFHSDTVGXQSY-UHFFFAOYSA-N
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Description

Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is characterized by the presence of a quinazoline ring system substituted with a bromine atom and an amino group, which is further connected to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Bromination: The quinazoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amination: The brominated quinazoline is reacted with an appropriate amine, such as 4-aminobenzoic acid, to introduce the amino group.

    Esterification: Finally, the carboxylic acid group of the aminobenzoic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazolines.

    Hydrolysis: Formation of 4-[(6-bromoquinazolin-4-yl)amino]benzoic acid.

Scientific Research Applications

Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate
  • 3-methylbutyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate
  • Thiazoloquinazoline derivatives

Uniqueness

Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and selectivity towards its molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-22-16(21)10-2-5-12(6-3-10)20-15-13-8-11(17)4-7-14(13)18-9-19-15/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFHSDTVGXQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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